N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
Compounds containing a thiophene nucleus have been reported to exhibit various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . The specific interactions between this compound and its targets that result in these effects are yet to be elucidated.
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives , it’s likely that this compound interacts with multiple biochemical pathways
Result of Action
Given the wide range of therapeutic properties associated with thiophene derivatives , it’s likely that this compound has significant effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of benzo[b]thiophene derivatives. One common approach is the coupling reaction between benzo[b]thiophene-3-yl and 4-methoxy-2-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can also streamline the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the sulfonamide group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the sulfonamide group.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the sulfonamide group can lead to the formation of sulfonic acids.
Reduction: Reduction of the sulfonamide group can result in the formation of amines.
Substitution: Nucleophilic substitution can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its antimicrobial properties make it a candidate for developing new antibiotics and antifungal agents.
Medicine: The compound's anti-inflammatory and anticancer properties have been explored for potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Raloxifene: Used in the treatment of breast cancer.
Zileuton: An anti-inflammatory drug used to treat asthma.
Sertaconazole: An antifungal agent used to treat skin infections.
Uniqueness: N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide stands out due to its unique combination of structural features, which contribute to its diverse biological activities
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a benzo[b]thiophene moiety , a hydroxyethyl group , and a methoxy-substituted benzene sulfonamide structure, contributing to its unique pharmacological profile. The molecular formula is C17H19N1O4S with a molecular weight of approximately 331.4 g/mol .
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₉N₁O₄S |
Molecular Weight | 331.4 g/mol |
Solubility | Soluble in organic solvents |
Functional Groups | Hydroxy, Methoxy, Sulfonamide |
This compound exhibits its biological effects primarily through the inhibition of ribonucleotide reductase (RR) , an enzyme crucial for DNA synthesis and repair. By inhibiting RR, the compound may disrupt DNA replication processes, making it a candidate for cancer therapy .
Potential Mechanisms Include:
- Enzyme Inhibition: Direct interaction with ribonucleotide reductase.
- Cell Cycle Arrest: Induction of apoptosis in cancer cells through DNA damage.
- Antimicrobial Activity: Potential effects against various bacterial strains due to the sulfonamide group.
Anticancer Properties
Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast and colorectal cancers. In vitro studies have shown significant cytotoxicity against these cell lines at micromolar concentrations.
Case Study:
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in:
- IC50 Values: Approximately 15 µM after 48 hours of exposure.
- Mechanism: Induction of apoptosis confirmed via flow cytometry .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Preliminary studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Data Table: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Streptococcus pneumoniae | 16 µg/mL |
Escherichia coli | Not effective |
Synthesis Methods
The synthesis of this compound involves several key steps:
- Formation of the Benzo[b]thiophene Core: Utilizing 2-mercaptobenzoic acid as a starting material.
- Introduction of Hydroxyethyl Group: Achieved through alkylation reactions.
- Sulfonamide Formation: Reaction with sulfonyl chloride to yield the final product.
This multi-step synthesis allows for precise control over the compound's structure and properties .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-12-9-13(23-2)7-8-18(12)25(21,22)19-10-16(20)15-11-24-17-6-4-3-5-14(15)17/h3-9,11,16,19-20H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQERIAIYUVSUFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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